molecular formula C10H10F3N5O2 B13480280 3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid

3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid

Cat. No.: B13480280
M. Wt: 289.21 g/mol
InChI Key: FSCJMPNWMKLTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a heterocyclic compound comprising a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to an azetidine (four-membered nitrogen-containing ring). The trifluoroacetic acid (TFA) acts as a counterion, enhancing solubility and stability.

Properties

Molecular Formula

C10H10F3N5O2

Molecular Weight

289.21 g/mol

IUPAC Name

3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H9N5.C2HF3O2/c1-2-13-7(5-9-1)11-12-8(13)6-3-10-4-6;3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;(H,6,7)

InChI Key

FSCJMPNWMKLTMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=C3N2C=CN=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazolopyrazine derivatives with reduced functional groups .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Pharmacological Profiles

Triazolo-pyrazine Derivatives with Carboxylic Acid/Amide Side Chains
  • Example: ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids (e.g., propanoic or butanoic acid derivatives) Key Features: These compounds, synthesized via activation of carboxylic groups with carbonyldiimidazole, exhibit cytotoxicity, cerebroprotection, and cardioprotection. They act as isosteric analogues of inosine, leveraging hydrogen-bonding interactions for target engagement . Comparison: Unlike the azetidine-containing target compound, these derivatives feature flexible alkyl chains terminated with carboxylic acids or amides, which may enhance solubility but reduce membrane permeability. The rigid azetidine in the target compound likely improves binding specificity to compact active sites .
Antioxidant-Conjugated Triazolo-pyrazines
  • Example: 8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Key Features: This derivative incorporates bulky aromatic substituents (e.g., tert-butyl-hydroxyphenyl), which confer potent antioxidant activity. The phenolic group facilitates radical scavenging, while the triazolo-pyrazine core stabilizes the molecule . Comparison: The target compound lacks antioxidant moieties but may excel in pharmacokinetic properties due to the azetidine’s smaller size and TFA’s solubility-enhancing effects .
Sodium Channel Blockers
  • Example : Relutrigine (3-(éthoxydifluoromethyl)-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl][1,2,4]triazolo[4,3-a]pyrazine)
    • Key Features : Substituted with fluorinated groups and a pyridinyl moiety, Relutrigine demonstrates sodium channel blocking activity, making it a candidate for neurological disorders. The electron-withdrawing fluorine atoms enhance metabolic stability .
    • Comparison : The target compound’s azetidine and TFA counterion contrast with Relutrigine’s fluorinated substituents, suggesting divergent therapeutic applications. The azetidine may reduce off-target effects compared to bulkier side chains .
Table 1: Key Properties of Selected Analogues
Compound Molecular Weight Core Structure Key Substituents Biological Activity
Target Compound + TFA ~300–350* Triazolo-pyrazine + azetidine Azetidine, TFA counterion Under investigation
ω-(7-Aryl-triazolo-pyrazinyl)propanoic acid ~250–300 Triazolo-pyrazine Alkylcarboxylic acid Cytotoxicity, cardioprotection
Relutrigine ~400 Triazolo-pyrazine Ethoxydifluoromethyl, pyridinyl Sodium channel blockade
Antioxidant derivative (Compound 1) 348.14 Triazolo-pyrazine tert-Butyl-hydroxyphenyl, phenyl Antioxidant activity

*Estimated based on structural similarity to and .

Solubility and Bioavailability
  • The TFA counterion improves aqueous solubility compared to neutral triazolo-pyrazine derivatives (e.g., ’s 2-(8-propyl-6-pyridin-3-yl-triazolo-pyrazin-3-yl)acetic acid, which lacks ionizable groups). However, the azetidine’s compact structure may reduce metabolic degradation compared to bulkier analogues .

Biological Activity

The compound 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a member of the triazolo[4,3-a]pyrazine derivative family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine is C8H9F3N5C_8H_9F_3N_5 with a molecular weight of approximately 232.29 g/mol. The trifluoroacetic acid moiety enhances its solubility and potential bioactivity.

Antibacterial Activity

Recent studies have shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been evaluated against various bacterial strains using the microbroth dilution method. Notably:

  • Compound 2e demonstrated a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been explored extensively. For example:

  • Compound 22i , a derivative bearing a 4-oxo-pyridazinone moiety, exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
  • Mechanistic studies indicated that these compounds could inhibit c-Met kinase activity at nanomolar levels (IC50 = 48 nM), suggesting a targeted approach in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is significantly influenced by structural modifications. The following observations were made:

  • Substituents at the R2 position : Long alkyl chains enhanced antibacterial activity compared to aromatic groups .
  • Electron-donating groups on phenyl-substituted compounds improved efficacy against bacterial strains .

Table 1: Biological Activity Summary of Selected Triazolo[4,3-a]pyrazine Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound 2eAntibacterialStaphylococcus aureus32 μg/mL
Compound 2eAntibacterialEscherichia coli16 μg/mL
Compound 22iAnticancerA5490.83 μM
Compound 22iAnticancerMCF-70.15 μM
Compound 22iAnticancerHeLa2.85 μM

Case Studies

  • Antibacterial Efficacy : A study synthesized various triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the R2 position could significantly enhance antibacterial properties.
  • Cancer Cell Line Studies : In vitro assays were conducted on multiple cancer cell lines to assess the cytotoxicity of triazolo[4,3-a]pyrazine derivatives. The findings revealed that specific substitutions could lead to potent inhibitors of cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.